Dimethyl ether

Description

Significance of Dimethyl Ether in Contemporary Energy and Chemical Landscapes

DME's importance stems from its diverse applications and environmentally friendly characteristics. It is considered a promising alternative fuel for diesel engines, as it can be used in specially designed compression ignition engines. energy.govije.ir Its high cetane number ensures efficient combustion, and its lack of carbon-to-carbon bonds results in virtually no particulate emissions. energy.gov This could potentially eliminate the need for expensive diesel particulate filters. energy.gov Furthermore, DME can be blended with liquefied petroleum gas (LPG) to improve combustion and reduce harmful emissions. researchnester.com

Beyond its use as a fuel, DME is a valuable chemical feedstock. dei.so It serves as a precursor for the production of other important chemicals, including dimethyl sulfate, acetic acid, and lower olefins. wikipedia.orgcsir.res.in In the cosmetics industry, it is used as a propellant in aerosol products like hairsprays and deodorants. ce.ecoyoutube.com It also finds application as a refrigerant, offering an eco-friendly alternative to traditional hydrofluorocarbons. wikipedia.orgyoutube.com

The production of DME can be adapted to utilize various feedstocks, including natural gas, coal, and biomass. ce.ecopcc.eu When produced from renewable sources like biogas or biomass, DME becomes a biofuel, aligning with the principles of green chemistry. pcc.eu This versatility in production pathways enhances its appeal as a sustainable energy and chemical resource. pcc.eu

Historical Trajectories and Milestones in this compound Scholarly Inquiry

The history of this compound research dates back to 1835, when it was first synthesized by Jean-Baptiste Dumas and Eugene Péligot through the distillation of methanol and sulfuric acid. wikipedia.org For many years, DME was primarily of academic interest. A significant industrial application emerged with its use as a propellant in aerosol cans, a use patented by Erik Rotheim in 1931. acs.org

In the early 1990s, researchers at Haldor Topsoe recognized DME's potential as an excellent diesel fuel. topsoe.com This discovery spurred a new wave of research focused on its application as a clean alternative fuel. topsoe.com This led to numerous studies investigating its performance in diesel engines and the development of DME-fueled vehicles. energy.govije.ir

Another important area of research has been the development of more efficient production methods. The traditional indirect synthesis of DME involves the dehydration of methanol. epcmholdings.com More recent research has focused on direct synthesis from syngas in a single step, which is considered more efficient. epcmholdings.com Researchers continue to explore new catalysts and reactor configurations to improve the economics and scalability of DME production. oil-gasportal.com In 2022, DME was detected in a planet-forming disc in the constellation Ophiuchus, making it the largest molecule yet observed in such an environment. acs.org

Scope and Objectives of Current this compound Research Domains

Current research on this compound is broad and multifaceted, with several key objectives:

Improving Production Efficiency: A major focus is on developing more energy-efficient and cost-effective methods for DME production. This includes research into advanced catalysts for both direct and indirect synthesis routes, as well as innovative reactor designs like slurry reactors and membrane reactors. oil-gasportal.comspe.org Researchers are also investigating the use of electrified induction heating to reduce energy consumption in the production process. spe.org

Expanding Feedstock Options: There is a strong emphasis on utilizing diverse and sustainable feedstocks. This includes ongoing research into the production of DME from biomass, such as oil palm empty fruit bunches, and the conversion of waste gases like carbon dioxide and methane into DME. researchnester.comspe.org

Optimizing Fuel Applications: Research continues to explore the use of DME as a clean fuel. This includes studies on blending DME with LPG and diesel to improve performance and reduce emissions. researchnester.com The development of engines specifically designed to run on 100% DME is also a key area of investigation. researchnester.com

Developing New Chemical Applications: Scientists are exploring new uses for DME as a chemical intermediate. sunggyuleephd.com This includes its role in the production of valuable chemicals and materials, contributing to a more circular economy. sunggyuleephd.com

Detailed Research Findings

Properties of this compound

This compound is a colorless gas with a faint, sweet, ethereal odor. ce.ecomgc.co.jp It is highly flammable and can be liquefied under moderate pressure. chemicalbook.comce.eco

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

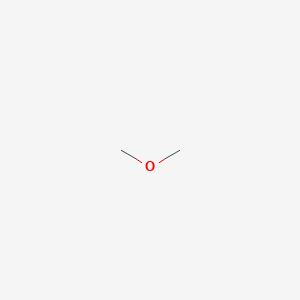

| Molecular Formula | CH₃OCH₃ |

| Molar Mass | 46.068 g/mol airliquide.com |

| Boiling Point | -24.9 °C mgc.co.jp |

| Melting Point | -141.5 °C mgc.co.jp |

| Liquid Density (at 20°C) | 0.661 g/mL mgc.co.jp |

| Water Solubility (at room temperature) | 45.6 g/L pcc.eu |

| Cetane Number | 55-60 energy.govenergy.gov |

Production Methods

There are two primary methods for producing this compound:

Indirect Synthesis: This is a two-step process where methanol is first synthesized from syngas (a mixture of hydrogen and carbon monoxide). epcmholdings.com The methanol is then dehydrated over a catalyst, typically a solid acid like alumina, to produce DME and water. dei.soepcmholdings.com

Direct Synthesis: This more recent and efficient method combines methanol synthesis and dehydration in a single reactor. epcmholdings.com A bifunctional catalyst, which has both metallic and acidic properties, is used to directly convert syngas into DME. epcmholdings.com

Comparison of DME Synthesis Methods

| Feature | Indirect Synthesis | Direct Synthesis |

|---|---|---|

| Number of Steps | Two | One |

| Catalyst Type | Separate catalysts for methanol synthesis and dehydration e3s-conferences.org | Bifunctional catalyst e3s-conferences.org |

| Efficiency | Generally lower | Theoretically higher paspk.org |

| Maturity | More mature technology paspk.org | Newer technology |

Properties

IUPAC Name |

methoxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3OCH3 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026937 | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless compressed gas or liquid with a slight ether-like odor; [HSDB], COLOURLESS GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-8 °F at 760 mmHg (NTP, 1992), -24.82 °C, -23.6 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

25 °F (NTP, 1992), -42 °F (closed cup), Flammable gas | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 vol water takes up 37 vol gas, Sol in ether, acetone, chloroform; ethyl alcohol, SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS, Soluble in oxygenated solvents, In water, 4.6X10+4 mg/L at 25 °C, Solubility in water, g/100ml: 2.4 | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.724 at -12.46 °F (USCG, 1999) - Less dense than water; will float, 1.91855 g/L at 1 atm and 25 °C, Relative density (water = 1): 0.61 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.617 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.128 mmHg (NTP, 1992), 4450.0 [mmHg], 4450 mm Hg at 25 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE, Colorless gas, Colorless compressed gas or liquid | |

CAS No. |

115-10-6 | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM13FS69BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-217.3 °F (NTP, 1992), -141.5 °C | |

| Record name | DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0454 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Dimethyl Ether Production Pathways and Process Technologies

Indirect Synthesis of Dimethyl Ether via Methanol Dehydration

The indirect, or two-step, method is the conventional and commercially established route for DME production. e3s-conferences.orgepcmholdings.com This process involves two distinct stages: first, the production of methanol from synthesis gas (a mixture of carbon monoxide and hydrogen), and second, the catalytic dehydration of the purified methanol to form this compound. mdpi.comtoyo-eng.com

Catalytic Systems for Methanol Dehydration to this compound

The conversion of methanol to DME is an acid-catalyzed reaction. The effectiveness of this process is highly dependent on the properties of the catalyst, including the nature, strength, and distribution of its acid sites. mdpi.com Commonly employed catalysts for this reaction include various forms of alumina, zeolites, and other solid acids.

Alumina-Based Catalysts: γ-Al₂O₃ is a widely used and extensively studied catalyst for methanol dehydration due to its high surface area, thermal stability, mechanical strength, and surface acidity. mdpi.combpdp.or.id It is known for its high selectivity towards DME. bpdp.or.id However, its activity can be inhibited by the water produced during the reaction, which can block active sites. d-nb.info Research has shown that η-Al₂O₃, particularly in nano-sized form, exhibits high catalytic activity, attributed to its weak and medium-strength Lewis acid sites that are less prone to coke formation. mdpi.com

Zeolite-Based Catalysts: Zeolites are another important class of catalysts for this process, valued for their high surface area, uniform pore structure, and significant thermal and hydrothermal stability. mdpi.com Their acidity, which can be tailored by adjusting the Si/Al ratio, plays a crucial role in their catalytic performance. mdpi.com ZSM-5 is a notable example of a zeolite catalyst that demonstrates higher methanol conversion at lower temperatures compared to γ-Al₂O₃. mdpi.com However, it can suffer from lower DME selectivity at higher temperatures and deactivation due to coke formation. mdpi.com

Other Solid-Acid Catalysts: A variety of other solid-acid catalysts have been investigated for methanol dehydration. These include silica-alumina, ion-exchange resins, and metal oxides like TiO₂-ZrO₂ mixed oxides. d-nb.infoscispace.com Ion-exchange resins, for instance, offer the advantage of operating at lower temperatures (30°C to 150°C) with high selectivity to DME. scirp.org

Interactive Data Table: Comparison of Catalysts for Methanol Dehydration

| Catalyst Type | Common Examples | Key Advantages | Key Disadvantages | Operating Temperature (°C) |

| Alumina | γ-Al₂O₃, η-Al₂O₃ | High selectivity, good thermal stability, widely available. mdpi.combpdp.or.id | Susceptible to deactivation by water. d-nb.info | 250 - 350 d-nb.info |

| Zeolites | ZSM-5, HY, Mordenite | High conversion at lower temperatures, tunable acidity. mdpi.com | Prone to coking, lower selectivity at high temperatures. mdpi.com | 200 - 400 d-nb.info |

| Ion-Exchange Resins | Amberlyst series | High selectivity, low operating temperatures. scispace.comscirp.org | Lower thermal stability compared to inorganic catalysts. | 30 - 150 scirp.org |

| Mixed Oxides | TiO₂-ZrO₂ | Good selectivity at lower temperatures. scispace.com | Activity can be lower than zeolites. scispace.com | 280 - 340 scispace.com |

Reaction Mechanisms and Kinetic Models of Methanol Dehydration to this compound

The mechanism of methanol dehydration to DME is still a subject of discussion, with two primary pathways being proposed: the associative (Langmuir-Hinshelwood) and dissociative (Eley-Rideal) mechanisms. scirp.orgscirp.org

Langmuir-Hinshelwood Mechanism: This model suggests that two methanol molecules adsorb onto adjacent acid sites on the catalyst surface. scirp.orgscirp.org The reaction then proceeds between these two adsorbed molecules to form DME and water.

Eley-Rideal Mechanism: In this pathway, only one methanol molecule adsorbs onto a catalyst acid site. scirp.orgiyte.edu.tr This adsorbed molecule then reacts with a second methanol molecule from the gas phase to produce DME. scirp.org

Kinetic models based on these mechanisms are crucial for reactor design and process optimization. Many studies have found that the Langmuir-Hinshelwood model provides a good fit for experimental data over various catalysts, including ion-exchange resins. scirp.org These models often incorporate terms to account for the inhibitory effect of water, which competes with methanol for active sites on the catalyst. scispace.com

Reactor Design and Process Intensification in Indirect this compound Synthesis

The indirect synthesis of DME is typically carried out in fixed-bed reactors. d-nb.info The design of these reactors must consider factors such as heat management for the exothermic dehydration reaction, pressure drop across the catalyst bed, and efficient separation of DME from the product stream. toyo-eng.comd-nb.info

Process intensification strategies aim to improve the efficiency and reduce the cost of DME production. One such approach is catalytic distillation, where the reaction and separation occur simultaneously in a single unit. This can enhance conversion by continuously removing products from the reaction zone. Another strategy involves the development of structured catalysts and reactors, such as microchannel reactors, which can offer better heat and mass transfer characteristics compared to conventional packed beds. kit.edu

Direct Synthesis of this compound from Synthesis Gas and Carbon Dioxide Hydrogenation

Bifunctional and Hybrid Catalysts for Direct this compound Synthesis

The key to direct DME synthesis is the use of bifunctional or hybrid catalysts that possess both a metallic function for methanol synthesis and an acidic function for methanol dehydration. eajournals.orgeajournals.org

Catalyst Composition: The metallic component is typically a copper-based catalyst, often in combination with zinc oxide and alumina (Cu/ZnO/Al₂O₃), which is active for both CO and CO₂ hydrogenation to methanol. mdpi.comuniovi.es The acidic component is usually a solid acid like γ-alumina or a zeolite such as HZSM-5. eajournals.orgmdpi.com

Alternative Catalytic Systems: Research is ongoing to develop alternative and more robust catalysts. This includes modifying Cu-ZnO catalysts with other oxides like zirconia or magnesia to enhance activity and selectivity. google.comresearchgate.net Non-copper-based catalysts, such as those based on palladium-zinc alloys, are also being investigated for the direct hydrogenation of CO₂ to DME. acs.org

Interactive Data Table: Examples of Bifunctional Catalysts for Direct DME Synthesis

| Metallic Function | Acidic Function | Preparation Method | Key Findings |

| CuO/ZnO/Al₂O₃ | γ-Al₂O₃ | Physical Mixing | Allows for adjustment of the metallic-to-acidic site ratio; performance depends on mixing intimacy. uniovi.es |

| Cu-ZnO(Al) | H₃PW₁₂O₄₀/TiO₂ | Mixing-Milling, Suspension, Mixing-Pressing | The degree of contact between catalytic functions significantly impacts activity, with overly close contact being detrimental. acs.org |

| CuZnO | Phosphotungstic Acid (PTA) on Halloysite Nanotubes | Co-impregnation (Core-Shell) | Core-shell structure can enhance DME selectivity and catalyst stability. mdpi.com |

| PdZn | ZSM-5 | Chemical Vapor Impregnation | Demonstrates dual functionality for CO₂ hydrogenation and methanol dehydration. acs.org |

Mechanistic Understanding of Syngas and CO₂ Conversion to this compound

The direct synthesis of DME involves a complex network of reactions. When using syngas, the primary reactions are methanol synthesis from CO and H₂, methanol dehydration to DME, and the water-gas shift reaction. In the case of CO₂ hydrogenation, the main reactions are the conversion of CO₂ to methanol, the reverse water-gas shift (RWGS) reaction (which produces CO), and methanol dehydration. mdpi.com

The mechanism of CO₂ hydrogenation to methanol is a key area of study. Two main pathways are generally considered: the formate pathway and the RWGS + CO hydrogenation pathway. mdpi.com

Formate Pathway: This mechanism involves the formation of formate species (HCOO*) as a key intermediate on the catalyst surface, which is then hydrogenated to methanol. Studies suggest this pathway is dominant on Cu-based catalysts. researchgate.net

RWGS + CO Hydrogenation Pathway: In this route, CO₂ is first reduced to CO via the RWGS reaction, and the resulting CO is then hydrogenated to methanol. This pathway is more prevalent on some catalysts, like those based on palladium. mdpi.com

Understanding these mechanisms is vital for designing catalysts that favor the desired reaction pathways and minimize the formation of byproducts like CO. The presence of water, a byproduct of both methanol synthesis from CO₂ and methanol dehydration, can also significantly impact catalyst activity and stability. mdpi.com

Thermodynamic and Kinetic Considerations in Direct this compound Synthesis

The direct synthesis of this compound (DME) from syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) involves a series of interconnected and reversible exothermic reactions. mdpi.comtoyo-eng.com This single-step process integrates methanol synthesis and its subsequent dehydration within a single reactor, offering a thermodynamic advantage over the traditional two-step method. kit.edumdpi.com By continuously converting the intermediate methanol to DME, the equilibrium limitations of the methanol synthesis reaction are overcome, leading to potentially higher per-pass conversions of the syngas feedstock. kit.eduuniovi.es

The primary reactions involved in direct DME synthesis are:

Methanol Synthesis from CO: CO + 2H₂ ↔ CH₃OH

Methanol Synthesis from CO₂: CO₂ + 3H₂ ↔ CH₃OH + H₂O

Water-Gas Shift Reaction (WGSR): CO + H₂O ↔ CO₂ + H₂ uniovi.es

Methanol Dehydration: 2CH₃OH ↔ CH₃OCH₃ + H₂O

All of these reactions are exothermic, meaning they release heat. toyo-eng.com This makes temperature control a critical factor in reactor design and operation. Thermodynamically, lower temperatures favor higher equilibrium conversions for all the synthesis reactions. However, from a kinetic standpoint, higher temperatures are required to achieve practical reaction rates. This trade-off necessitates operating within an optimal temperature window, typically between 200°C and 300°C, to balance conversion and reaction speed. inig.plresearchgate.net

High pressures, generally in the range of 30 to 100 bar, are thermodynamically favorable as the synthesis reactions involve a net reduction in the number of moles. inig.plresearchgate.netkit.edu Kinetically, increased pressure also enhances reaction rates by increasing the concentration of reactants at the catalyst surface.

A key kinetic challenge is the deactivation of the catalyst. The bifunctional catalysts used in direct synthesis consist of a metallic function for methanol synthesis (e.g., copper-based) and an acidic function for dehydration (e.g., γ-alumina or zeolites). bohrium.comresearchgate.net The metallic component is susceptible to sintering at high temperatures, while the acidic sites can be deactivated by coke formation or by the strong adsorption of water, a byproduct of the dehydration step. bohrium.comresearchgate.net The water produced can also inhibit the methanol synthesis reaction. uniovi.es Therefore, managing water concentration within the reactor is a crucial kinetic consideration.

Process Optimization Strategies for Enhanced Direct this compound Yield

To maximize the yield of this compound in the direct synthesis process, several optimization strategies are employed, focusing on operating conditions, reactor design, and catalyst formulation.

Operating Conditions: The primary operating parameters that influence DME yield are temperature, pressure, and the composition of the syngas feed.

Temperature: An optimal temperature range of 200–300°C is typically maintained. inig.pl For instance, one study found that while CO₂ conversion increases with temperature, DME selectivity reaches a maximum at 260°C before declining due to thermodynamic limitations at higher temperatures. mdpi.com Another study identified an optimal temperature of 240°C. researchgate.net

Pressure: Higher pressures (30-100 bar) are beneficial, shifting the reaction equilibrium towards the products and increasing reaction rates. inig.plkit.edu Studies have demonstrated improved performance at pressures up to 50 bar. kit.edu

Reactor Design and Configuration: The choice of reactor significantly impacts heat management and product separation, which are crucial for optimizing DME yield.

Fixed-Bed Reactors: These are commonly used due to their simplicity, but managing the significant heat generated by the exothermic reactions can be challenging, leading to potential hotspots and catalyst deactivation. inig.plbohrium.com Multi-tubular fixed-bed reactors are an advancement that improves heat transfer. utm.my

Slurry Phase Reactors: In these reactors, the catalyst is suspended in an inert liquid, which provides excellent heat management and temperature control. bohrium.comsunggyuleephd.com This configuration can lead to higher syngas conversion and reduced catalyst deactivation. sunggyuleephd.com

Sorption-Enhanced DME Synthesis (SEDMES): This innovative approach involves the in-situ removal of water using an adsorbent material mixed with the catalyst. frontiersin.org By removing a product, the reaction equilibrium is shifted towards higher DME production, with studies showing potential for single-pass CO₂ conversions exceeding 90%. frontiersin.orgwhiterose.ac.uk

Catalyst System Optimization: The balance between the methanol synthesis and dehydration catalyst components is crucial.

Catalyst Ratio: The weight ratio of the methanol synthesis catalyst (e.g., CuO/ZnO/Al₂O₃) to the dehydration catalyst (e.g., γ-Al₂O₃ or a zeolite) must be optimized. kit.edu One study determined an optimal weight ratio of 3 for the methanol catalyst to the dehydration catalyst. researchgate.net Another found that for a CO₂-rich feed, an optimal volumetric ratio of CuO/ZnO/ZrO₂ to H-FER 20 was 91.5/8.5 vol%. researchgate.net

Diversification of Feedstocks for Sustainable this compound Production

Natural Gas and Coal-Derived Pathways for this compound

This compound can be produced from fossil fuels like natural gas and coal through the intermediate production of synthesis gas (syngas). researchgate.netjbete.org This process typically involves reforming or gasification of the feedstock to create a mixture of hydrogen (H₂) and carbon monoxide (CO), which is then converted to DME.

Natural Gas to DME: The process of converting natural gas, which is primarily methane (CH₄), to DME generally involves three main stages:

Syngas Production: Natural gas undergoes steam reforming, where it reacts with steam (and sometimes CO₂) at high temperatures to produce syngas. google.comepcmholdings.com Autothermal reforming (ATR), which combines partial oxidation and steam reforming, is also used. epcmholdings.com For direct DME synthesis, the H₂/CO molar ratio in the syngas is ideally close to 1.0. google.comepcmholdings.com

Methanol Synthesis: The syngas is converted into methanol.

Methanol Dehydration: The methanol is then dehydrated to produce DME. google.com

These last two steps can be performed in separate reactors (indirect synthesis) or in a single reactor (direct synthesis). epcmholdings.com The direct synthesis route is often favored for its potential to streamline the process and reduce costs. inig.pl

Coal to DME: The pathway from coal to DME starts with coal gasification.

Syngas Production: Coal is reacted with oxygen and steam under high pressure and temperature in a gasifier to produce syngas. researchgate.net This process can utilize various qualities of coal, including low-rank coal. jbete.org

DME Synthesis: The resulting syngas is then purified and fed into a DME synthesis loop, which can be either a direct or indirect process, similar to the natural gas route. researchgate.netjbete.org

Both natural gas and coal-based DME production are established technologies. researchgate.netjbete.org The choice between them often depends on the regional availability and cost of the feedstock.

Biomass and Waste-to-Dimethyl Ether Conversion Technologies

Producing this compound from biomass and various waste streams represents a significant pathway toward renewable and sustainable fuel production. sunggyuleephd.comresearchgate.net These technologies typically involve the gasification of the organic feedstock to produce syngas, which is then catalytically converted to DME. iea-amf.org

Feedstock Pre-treatment: Biomass, such as wood or agricultural residues, is often dried and pressurized before being fed into the gasifier. iea-amf.org

Gasification: The feedstock is converted into a raw gas (syngas) composed mainly of hydrogen, carbon monoxide, carbon dioxide, and water, along with impurities. iea-amf.orgnih.gov This is achieved by reacting the feedstock with an agent like oxygen, steam, or air at high temperatures (700-900 °C). nih.gov

Syngas Cleaning and Conditioning: The raw syngas must be cleaned to remove particulates, tars, and sulfur compounds. The H₂/CO ratio is then adjusted, often using a water-gas shift (WGS) reactor, to meet the requirements for DME synthesis. iea-amf.orgpolimi.it

DME Synthesis: The cleaned and conditioned syngas is fed to a synthesis reactor where it is converted to DME, typically via the direct synthesis method using a bifunctional catalyst. iea-amf.org

Various types of feedstocks can be utilized, including:

Biomass: Wood, energy crops, and agricultural residues are common feedstocks. oil-gasportal.com

Municipal Solid Waste (MSW): Non-recyclable household and industrial waste can be converted to DME using advanced gasification processes. europeanbiogas.euliquidgasuk.org This approach offers a solution for waste management while producing a sustainable fuel. nextchem.com

Black Liquor: A byproduct of the paper and pulp industry, black liquor can be gasified to produce syngas for DME synthesis.

Biogas and Biomethane: These can also serve as feedstocks for DME production. nextchem.com

Projects are underway to commercialize waste-to-DME technology. For example, Circular Fuels Ltd. is developing a plant in the UK that will use advanced gasification to convert municipal solid waste into over 50,000 tonnes of renewable DME per year. europeanbiogas.euliquidgasuk.org

Carbon Dioxide Utilization for this compound Synthesis (Power-to-X Concepts)

The synthesis of this compound from captured carbon dioxide (CO₂) and renewable hydrogen (H₂) is a key strategy within Power-to-X (PtX) and Carbon Capture and Utilization (CCU) frameworks. kit.edumdpi.com This pathway offers a method to produce a sustainable, low-carbon fuel by transforming CO₂ emissions into a valuable chemical product. bohrium.comcaloric.com

The core of this process is the hydrogenation of CO₂ to DME. This is typically achieved through a direct synthesis route in a single reactor using a bifunctional catalyst system. bohrium.comutm.my The process involves two main catalytic functions:

CO₂ Hydrogenation to Methanol: CO₂ is first hydrogenated to form methanol.

Methanol Dehydration: The methanol produced is immediately dehydrated to form DME. mdpi.com

A significant advantage of this approach is the utilization of renewable hydrogen, produced via water electrolysis powered by renewable energy sources like solar or wind. kit.educaloric.com This "green" hydrogen makes the resulting DME a renewable fuel, often referred to as e-DME. kit.edu

The main challenges in this process are developing highly efficient and stable catalysts and optimizing reactor conditions. researchgate.netmdpi.com The direct hydrogenation of CO₂ to DME is thermodynamically challenging and often results in low CO₂ conversion and DME selectivity. researchgate.net Research focuses on several areas:

Catalyst Development: Creating novel bifunctional catalysts that can efficiently convert CO₂ at lower temperatures and pressures. mdpi.comexlibrisgroup.com.cn

Process Intensification: Technologies like sorption-enhanced DME synthesis (SEDMES), where water is removed in-situ, are being explored to shift the reaction equilibrium and significantly boost CO₂ conversion and DME yield. frontiersin.orgwhiterose.ac.uk

Reactor Design: Developing advanced reactor configurations, including membrane reactors, to improve process efficiency. utm.my

The Power-to-X concept positions DME as a liquid energy carrier, allowing for the storage and transport of renewable energy in a chemical form. oil-gasportal.comcaloric.com

Advanced Catalysis for this compound Synthesis

The efficiency of direct this compound (DME) synthesis, whether from syngas or CO₂, is heavily reliant on the performance of the catalyst. Advanced catalytic systems are being developed to improve activity, selectivity, and stability, which are crucial for the economic viability of DME production. bohrium.comcapes.gov.br

Bifunctional/Hybrid Catalysts: Direct DME synthesis requires a bifunctional catalyst that combines a metallic function for methanol synthesis and an acidic function for methanol dehydration. bohrium.commdpi.com

Methanol Synthesis Component: The most common catalyst for this function is a co-precipitated mixture of copper oxide, zinc oxide, and alumina (CuO/ZnO/Al₂O₃ or CZA). researchgate.netmdpi.com Research focuses on modifying this catalyst by adding promoters like zirconia (ZrO₂) or gallium oxide to enhance its activity, stability, and resistance to poisons. researchgate.netrsc.org

Dehydration Component: The acidic function is typically provided by solid acid catalysts.

γ-Alumina (γ-Al₂O₃): This is a widely used, cost-effective catalyst, but it can be deactivated by the water produced during the reaction. acs.orgnih.gov

Zeolites: Materials like HZSM-5, ferrierite (FER), and H-mordenite are highly effective due to their strong acidity, shape selectivity, and hydrothermal stability. researchgate.netacs.orgresearchgate.net Their pore structure can be tailored to optimize DME selectivity and minimize coke formation. exlibrisgroup.com.cn

Heteropolyacids: Compounds like phosphotungstic acid (H₃PW₁₂O₄₀) have shown high activity for DME production, especially at lower temperatures. mdpi.comresearchgate.net

Catalyst Design and Preparation: The performance of the bifunctional catalyst is not just dependent on the individual components but also on their proximity and interaction.

Physical/Mechanical Mixing: This is the simplest method, but achieving a homogeneous mixture and optimal contact between the two catalytic sites can be challenging. researchgate.netacs.org

Core-Shell and Hierarchical Structures: Advanced synthesis methods aim to create structured catalysts, such as core-shell nanoparticles or catalysts with hierarchical pore structures. mdpi.comexlibrisgroup.com.cn These designs can improve mass transfer, enhance the synergy between the active sites, and increase DME selectivity and catalyst stability. exlibrisgroup.com.cn For example, a novel catalyst with a hierarchical structure showed a CO₂ conversion of 31.2% and DME selectivity of 50.6%. exlibrisgroup.com.cn

In-situ Synthesis: Preparing the catalyst components together using methods like co-precipitation or in-situ introduction can create more intimate contact between the metal and acid sites, leading to improved catalytic performance. exlibrisgroup.com.cnresearchgate.net

The table below summarizes some research findings on different catalyst systems and their performance under various reaction conditions.

| Catalyst System | Feed | Temp (°C) | Pressure (bar) | CO₂ Conversion (%) | DME Selectivity (%) | Source |

| CuZn/HZ-IS-AC | CO₂/H₂ | 260 | 30 | 31.2 | 50.6 | exlibrisgroup.com.cn |

| 5CZ-PTA@HNT | CO₂/H₂ | 260 | 30 | ~23 | 68.9 | mdpi.com |

| CZA-2.7HPW/Ti | Syngas | - | - | - | 53.0 | mdpi.com |

| PdZn/ZSM-5 | CO₂/H₂ | >270 | - | - | 30.0 | acs.org |

| Cu-Fe₂O₃/γ-Al₂O₃ | Methanol | 290 | 1 | 70.0 | 100 | mdpi.com |

Catalyst Deactivation Mechanisms and Regeneration Strategies in this compound Production

Computational and Experimental Methodologies in this compound Synthesis Research

In-situ spectroscopic techniques are invaluable for studying catalytic reactions under real or near-real operating conditions. These methods allow for the direct observation of surface intermediates and changes in the catalyst structure during the reaction.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful tool used to identify adsorbed species and reaction intermediates on the catalyst surface. dicp.ac.cnresearchgate.net In-situ DRIFTS studies of DME carbonylation on H-mordenite have successfully observed key intermediates such as methoxyl and acetyl groups, confirming proposed reaction mechanisms. dicp.ac.cnresearchgate.net These studies have also elucidated the influence of temperature and pressure on the formation of these intermediates and side reactions. dicp.ac.cnresearchgate.net Similarly, for DME synthesis, in-situ techniques can monitor the interaction of reactants with the catalyst's acid sites. researchgate.net

Photoelectron-photoion coincidence (PEPICO) spectroscopy is another advanced technique that has been applied to analyze the complex mixture of products from the conversion of DME over zeolite catalysts. iucr.org This method allows for the quantitative discrimination of isomers in the effluent stream, providing detailed insights into the reaction network. iucr.org

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide atomic-level understanding of reaction pathways and catalyst properties.

DFT calculations are widely used to investigate the mechanisms of DME synthesis. For example, DFT has been employed to study the dehydration of methanol to DME on γ-Al2O3 surfaces, identifying the most probable reaction pathways and the corresponding energy barriers. worldscientific.com These studies have also explored the effect of surface hydroxyl groups on catalytic activity, finding that they can decrease the reaction rate on certain crystal facets. nih.gov DFT has also been used to assess the performance of various functionals in predicting reaction energies for C-O bond activation in DME, which is a critical step in many of its subsequent reactions. acs.org Furthermore, DFT calculations have been instrumental in understanding the stability of intermetallic compounds like PdZn under reaction conditions, confirming their resistance to segregation which is crucial for maintaining catalytic activity. nih.gov

Modeling and simulation are essential for the design, optimization, and scale-up of DME production facilities. These models can predict reactor behavior under various operating conditions, helping to prevent issues like hotspot formation in fixed-bed reactors, which can lead to irreversible catalyst deactivation. ntnu.no

One-dimensional and multi-dimensional models are developed to simulate different reactor types, including fixed-bed, slurry, and fluidized-bed reactors. mdpi.comntnu.no These models incorporate reaction kinetics, heat and mass transfer phenomena, and catalyst deactivation models. uniovi.esntnu.no For instance, a one-dimensional, steady-state model for a shell-and-tube type fixed-bed reactor has been shown to have good agreement with experimental data from a pilot-scale facility. ntnu.noacs.org

Computational Fluid Dynamics (CFD) offers a more detailed, three-dimensional simulation of the flow behavior and reactions within the reactor. cup.edu.cn Multiscale CFD analysis can couple intraparticle models with models for the entire catalyst bed, providing a comprehensive view of transport and reaction phenomena. rsc.org These simulations are validated against experimental data and are used to study the influence of process variables such as temperature, feed rate, and wall temperature on reactor performance and hotspot formation. cup.edu.cnrsc.org Process simulators like Aspen Plus and COCO are also used to model and optimize the entire DME production process, from feedstock purification to product separation. mdpi.comcip.com.cn

The table below presents a summary of different reactor modeling approaches for DME synthesis.

| Modeling Approach | Reactor Type | Key Considerations | Typical Outputs |

| One-Dimensional Heterogeneous Model | Fixed-Bed (Shell and Tube) | Heat and mass transfer between catalyst pellets and gas, catalyst effectiveness factor, reactor cooling. ntnu.noacs.org | Temperature and concentration profiles, CO conversion, DME selectivity, prediction of operational behavior. ntnu.noacs.org |

| Multiscale Computational Fluid Dynamics (CFD) | Packed Bed | Hierarchical transport behavior, intraparticle subgrid models, measured bed properties (e.g., porosity). rsc.org | Detailed flow, temperature, and concentration fields; prediction of hot spot formation and magnitude. rsc.org |

| Three-Dimensional Dynamic Model (CFD) | Fixed-Bed (Adiabatic and Isothermal) | Flow behavior, catalytic coupling reactions, turbulence models. cup.edu.cn | Concentration and temperature profiles, optimization of operating conditions (temperature, pressure, H2/CO ratio). cup.edu.cn |

| Crystallite-Pore Network Model | Tubular Reactor, Wall-Coated Microchannel | Different catalyst configurations (hybrid particles, core@shell, layered systems), porosity effects. kit.edu | CO conversion and DME selectivity for various catalyst configurations and proximity of catalytic sites. kit.edu |

| Process Flowsheet Simulation (e.g., Aspen Plus, COCO) | Entire Production Plant | Reaction kinetics, thermodynamic models (e.g., NRTL), unit operations (reactors, separation columns). mdpi.comcip.com.cn | Overall process efficiency, product purity, optimization of the complete process flowsheet. mdpi.combibliotekanauki.pl |

Environmental Impact and Sustainability of Dimethyl Ether

Comprehensive Lifecycle Assessment (LCA) of Dimethyl Ether Pathways

A comprehensive understanding of the environmental impact of this compound (DME) requires a lifecycle assessment (LCA) that considers all stages, from feedstock extraction and production to end-use. This "cradle-to-grave" or "well-to-wheel" approach is crucial for comparing DME with conventional fuels like diesel and for identifying the most sustainable production pathways.

Well-to-Wheel Emissions Analysis for this compound as Transport Fuel

Well-to-wheel (WTW) analyses for DME as a transport fuel reveal a wide range of potential greenhouse gas (GHG) emissions, heavily dependent on the production pathway. When produced from renewable feedstocks and utilizing renewable energy, DME can offer significant GHG reductions compared to fossil fuels.

One study assessing DME produced via the sorption-enhanced DME synthesis (SEDMES) process, using renewable hydrogen and captured carbon dioxide, found a 77% lower cradle-to-grave carbon footprint compared to petrodiesel. frontiersin.orgfrontiersin.org This reduction could potentially exceed 90% if renewable energy is also used for CO2 capture and waste heat is utilized in the production and purification steps. frontiersin.orgfrontiersin.org The well-to-wheel carbon footprint for DME produced via the SEDMES process was calculated to be 21 g CO2eq/MJ, a significant reduction from the 94 g CO2eq/MJ comparator for fossil fuels. frontiersin.orgfrontiersin.orgwhiterose.ac.uk

The source of carbon dioxide for DME synthesis is a critical factor. Utilizing CO2 captured from a bioethanol plant, for instance, results in a negative carbon footprint for the capture process itself. frontiersin.orgfrontiersin.org In contrast, direct air capture (DAC) of CO2, while a viable option, has a different emissions profile. frontiersin.org

A lifecycle assessment of a novel DME-glycerol blend showed that the pathway with the lowest WTW GHG emissions (45.8 gCO2e/MJ) was achieved using DME produced from animal manure. acs.orgresearchgate.net This represented a 50% reduction compared to the petroleum-based diesel baseline. acs.orgresearchgate.net For fossil-based DME pathways, the combustion phase was the largest contributor to GHG emissions, while for renewable DME, the crude glycerol production process was the most significant source. acs.orgresearchgate.net

It's important to note that while renewable DME pathways show significant promise for GHG reduction, other environmental impact categories such as acidification, eutrophication, and resource depletion can be higher than for fossil fuels, largely due to the electricity and hardware demands of the production process. researchgate.net

Cradle-to-Gate Environmental Footprint of this compound Production

Another study focusing on DME synthesis from digestate found a cradle-to-gate environmental impact of -179 kgCO2eq/GJ with carbon capture and storage (CCS) and -43 kgCO2eq/GJ without CCS. mdpi.com This highlights the significant potential of utilizing waste-derived feedstocks for DME production to achieve a negative carbon footprint in the production phase.

Emissions Profile of this compound Combustion Systems

The combustion of this compound in internal combustion engines exhibits a distinct emissions profile compared to conventional diesel fuel, offering significant advantages in terms of certain pollutants while presenting challenges for others.

Reduction of Particulate Matter and Soot Emissions with this compound

One of the most significant environmental benefits of using DME as a fuel is the drastic reduction in particulate matter (PM) and soot emissions. nih.gov This is primarily attributed to the chemical structure of DME (CH3-O-CH3), which lacks direct carbon-carbon (C-C) bonds, a key precursor to soot formation. mdpi.commdpi.com Furthermore, the presence of an oxygen atom within the DME molecule, accounting for about 35% of its mass, promotes more complete combustion. mdpi.commdpi.com

Studies have consistently shown that DME combustion produces near-zero levels of soot. e3s-conferences.orgdergipark.org.tr In some instances, the minimal PM observed during DME combustion has been linked to the use of lubricating oil additives rather than the fuel itself. e3s-conferences.org This soot-free combustion characteristic of DME effectively eliminates the typical trade-off between NOx and soot emissions seen with diesel engines, allowing for the use of strategies like high exhaust gas recirculation (EGR) rates to further reduce NOx without the penalty of increased soot. rsc.org

Even in the sub-23 nm range, where particles are often associated with ash from engine oil and metallic abrasion, DME exhaust shows smaller solid particle number emissions than diesel. rsc.org

Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Unburnt Hydrocarbon (HC) Emissions from this compound

While DME offers a clear advantage in PM emissions, its impact on nitrogen oxides (NOx), carbon monoxide (CO), and unburnt hydrocarbon (HC) emissions is more complex and depends heavily on engine operating conditions.

Nitrogen Oxides (NOx): The effect of DME on NOx emissions is varied. Some studies report lower NOx emissions compared to diesel, attributing this to DME's high cetane number, which leads to a shorter ignition delay and lower peak combustion temperatures. mdpi.come3s-conferences.org However, other research indicates that under certain conditions, particularly with early injection timing, DME can produce higher NOx emissions than diesel due to its high flame temperature. mdpi.commdpi.come3s-conferences.org The use of DME allows for higher rates of exhaust gas recirculation (EGR), which is an effective strategy for reducing NOx emissions. nih.gov

Carbon Monoxide (CO) and Unburnt Hydrocarbons (HC): The emissions of CO and HC from DME combustion are generally reported to be higher than those from diesel fuel, particularly at lower loads. dieselnet.comrepec.org This is often due to incomplete combustion. However, these emissions can be effectively controlled with an oxidation catalyst. dieselnet.com Some studies have shown lower CO and HC emissions with DME compared to diesel, suggesting that engine design and calibration play a crucial role. mdpi.comdergipark.org.tr Increasing the DME premixing ratio in a dual-fuel engine has been shown to decrease NOx and smoke but increase HC and CO emissions. repec.org

The following table summarizes the general trends in emissions from DME combustion compared to diesel:

| Pollutant | Emission Trend with DME | Key Factors |

| Particulate Matter (PM)/Soot | Significantly Lower (near-zero) | Lack of C-C bonds, high oxygen content. mdpi.commdpi.com |

| Nitrogen Oxides (NOx) | Variable (can be higher or lower) | Shorter ignition delay, high flame temperature, potential for high EGR rates. mdpi.commdpi.come3s-conferences.org |

| Carbon Monoxide (CO) | Generally Higher | Incomplete combustion, can be mitigated with an oxidation catalyst. dieselnet.comrepec.org |

| Unburnt Hydrocarbons (HC) | Generally Higher | Incomplete combustion, can be mitigated with an oxidation catalyst. dieselnet.comrepec.org |

Mitigation Strategies for Residual Emissions in this compound Combustion

Several strategies can be employed to mitigate the residual emissions of NOx, CO, and HC from DME combustion.

Exhaust Gas Recirculation (EGR): High rates of EGR are a primary strategy for reducing NOx emissions. researchgate.netsciltp.com Because DME combustion is soot-free, higher EGR rates can be used without the penalty of increased particulate matter that occurs with diesel fuel. rsc.org Increasing the EGR rate has been shown to sharply decrease NOx emissions, although it can lead to an increase in HC and CO emissions. mdpi.comrepec.org

Injection Strategies: Optimizing fuel injection parameters, such as timing and pressure, is crucial. Advancing the injection timing can lead to increased NOx, while retarding it can help reduce them. mdpi.com Multiple injection strategies can also be employed to control the combustion process and reduce peak temperatures, thereby lowering NOx formation. dergipark.org.tr

Aftertreatment Systems: Oxidation catalysts are effective in controlling CO and HC emissions from DME engines. dieselnet.com For NOx reduction, aftertreatment systems like Selective Catalytic Reduction (SCR) and Lean NOx Traps (LNT) can be utilized. mdpi.comresearchgate.net The absence of soot in DME exhaust can also lead to a longer lifespan and higher efficiency of these aftertreatment devices.

Dual-Fuel Operation: In dual-fuel engines, adjusting the percentage of DME can help control the combustion process and emissions. For instance, in a DME-methanol dual-fuel engine, adjusting the DME percentage and EGR rate can regulate ignition timing and combustion duration for high efficiency and low emissions. researchgate.net

Carbon Footprint Mitigation through this compound Production and Utilization

The production and use of this compound (DME) present significant opportunities for mitigating carbon footprints, particularly when derived from renewable or waste-based feedstocks. By integrating innovative technologies like carbon capture and utilizing sustainable pathways, DME can serve as a key component in the transition toward a lower-carbon energy landscape.

Role of Carbon Capture and Utilization (CCU) in this compound Synthesis

Carbon Capture and Utilization (CCU) is an emerging strategy for mitigating industrial carbon dioxide (CO2) emissions by converting captured CO2 into valuable products, including this compound. up.ptnih.govscispace.com This approach is increasingly viewed as a more justifiable and economically viable alternative to Carbon Capture and Storage (CCS), as it transforms a greenhouse gas into a marketable chemical or fuel. up.ptencyclopedia.pub

The core of CCU in DME synthesis involves capturing CO2 from emission sources, such as fossil fuel power plants, cement or steel manufacturing facilities, or bio-based operations like bioethanol plants. up.ptencyclopedia.pub This captured CO2 is then used as a primary feedstock in a process called hydrogenation, where it reacts with hydrogen to produce DME. nih.gov For the resulting DME to be considered a green or renewable fuel, the hydrogen used in the process must be produced from low-carbon sources, typically through water electrolysis powered by renewable energy like solar or wind. encyclopedia.pubengineering.org.cnmdpi.com

The direct conversion of CO2 into DME offers a definitive route to reducing greenhouse gas emissions. up.pt Research has demonstrated the significant potential of this pathway. For instance, a life cycle assessment of a direct DME synthesis plant that reuses CO2 as a raw material found that, with the implementation of heat integration, CO2-equivalent emissions could be reduced to 0.510 kg per kg of DME produced. up.pt This represents a 61.4% reduction in emissions compared to conventional DME production methods. up.pt

Furthermore, the carbon footprint of the CCU process itself can be minimized by selecting appropriate CO2 sources. Capturing CO2 from the flue gas of a bioethanol plant, for example, has a lower environmental impact than capturing it directly from the atmosphere. whiterose.ac.ukfrontiersin.org In some cases, the capture process from biogenic sources can even result in a negative carbon footprint, further enhancing the sustainability of the resulting DME. whiterose.ac.ukfrontiersin.org

Greenhouse Gas (GHG) Emissions Savings of Bio-Dimethyl Ether Pathways

Bio-DME, produced from various biological feedstocks, offers substantial greenhouse gas (GHG) savings compared to conventional fossil fuels. Life Cycle Assessment (LCA) studies have quantified these benefits across different production pathways, demonstrating Bio-DME's potential to contribute to decarbonization goals. rsc.org

One of the most promising aspects of Bio-DME is its ability to utilize waste streams, turning refuse into a valuable energy source. calor.co.uk A notable example is the production of renewable and recycled carbon DME (rDME) from non-recyclable residual waste. calor.co.uk Initial assessments of such a system show an average GHG saving of at least 74% compared to fossil fuels used for transport. calor.co.uk This figure is projected to improve to 80% as the electricity grid used in the process continues to decarbonize. calor.co.uk The potential for even greater reductions exists; by integrating carbon capture and sequestration (CCS) into the production facility, the rDME can achieve a net-negative carbon intensity, with GHG savings of up to 137%. calor.co.uk

Agricultural residues are another key feedstock for Bio-DME. A study focusing on rice straw in Thailand revealed that its conversion to Bio-DME could lower GHG emissions by 14-70% when used as a substitute for diesel fuel. thaiscience.inforesearchgate.net When replacing Liquefied Petroleum Gas (LPG) for household use, the GHG reduction ranged from 2-66%. thaiscience.inforesearchgate.net The variation in these figures depends on the system boundaries of the analysis, specifically whether the emissions from the rice cultivation stage are included. thaiscience.inforesearchgate.net